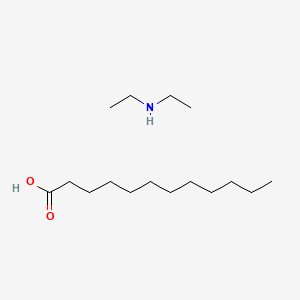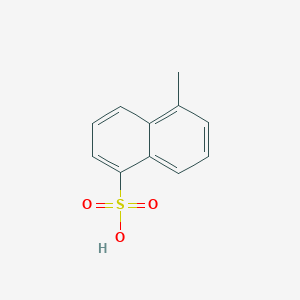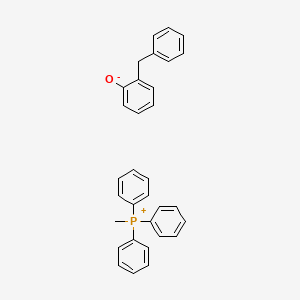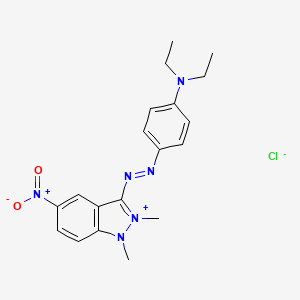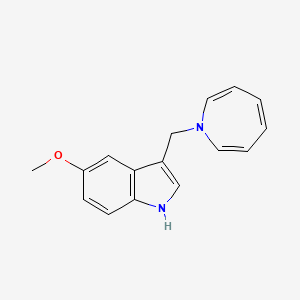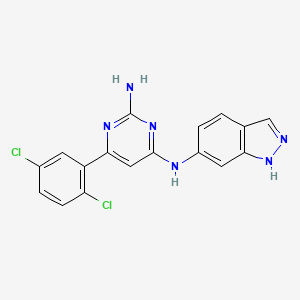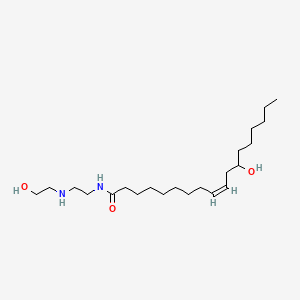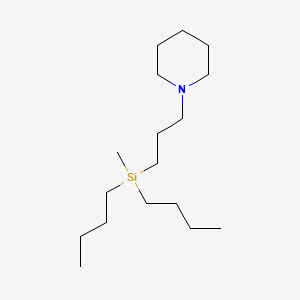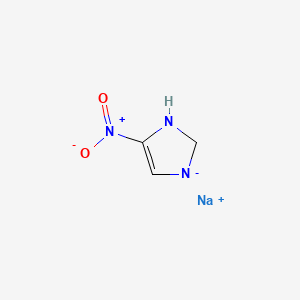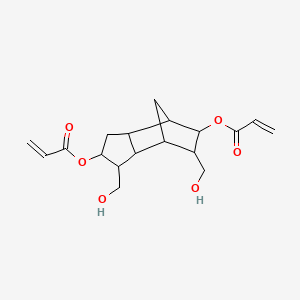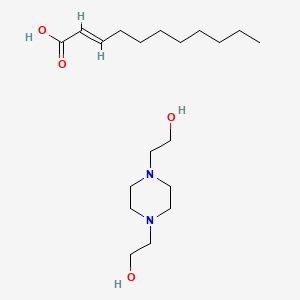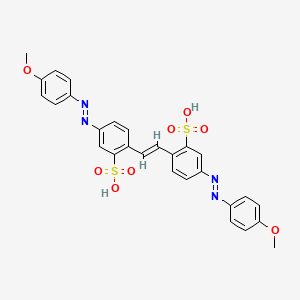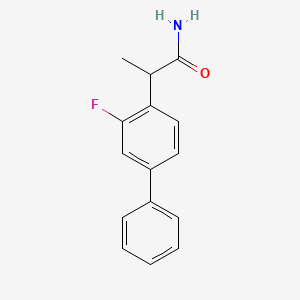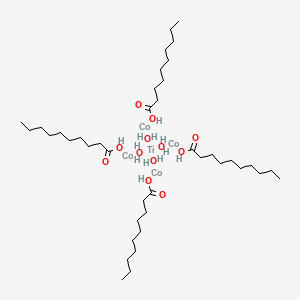
Tetrakis((decanoato-O)cobalt)tetra-mu-oxotitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium is a complex organometallic compound with the molecular formula C40H76Co4O12Ti It is known for its unique structure, which includes cobalt and titanium atoms coordinated with decanoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt decanoate with a titanium precursor under controlled conditions. One common method includes the following steps:
Preparation of Cobalt Decanoate: Cobalt decanoate is prepared by reacting cobalt(II) chloride with decanoic acid in the presence of a base such as sodium hydroxide.
Formation of the Complex: The cobalt decanoate is then reacted with a titanium precursor, such as titanium tetrachloride, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium in high purity.
Industrial Production Methods
Industrial production of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems may be used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of cobalt or titanium centers.
Substitution: Ligand substitution reactions can occur, where the decanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in an organic solvent at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand substitution reactions may involve the use of other carboxylic acids or phosphine ligands. These reactions are usually conducted in an organic solvent at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidation reactions can lead to the formation of cobalt(III) and titanium(IV) species.
Reduction: Reduction reactions may produce cobalt(I) and titanium(III) species.
Substitution: Substitution reactions result in the formation of new organometallic complexes with different ligands.
Scientific Research Applications
Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies:
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt and titanium centers play a crucial role in the compound’s catalytic activity, enabling the activation of substrates and the formation of reactive intermediates. The decanoate ligands provide stability to the complex and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrakis[(acetato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with acetate ligands instead of decanoate ligands.
Tetrakis[(propionato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with propionate ligands.
Tetrakis[(butyrato-O)cobalt]tetra-mu-oxotitanium: Similar structure but with butyrate ligands.
Uniqueness
Tetrakis[(decanoato-O)cobalt]tetra-mu-oxotitanium is unique due to the presence of decanoate ligands, which provide distinct steric and electronic properties compared to shorter-chain carboxylate ligands
Properties
CAS No. |
84145-31-3 |
|---|---|
Molecular Formula |
C40H88Co4O12Ti |
Molecular Weight |
1044.7 g/mol |
IUPAC Name |
cobalt;decanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C10H20O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8-9-10(11)12;;;;;;;;;/h4*2-9H2,1H3,(H,11,12);;;;;4*1H2; |
InChI Key |
RGBJFNCTQYRVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


